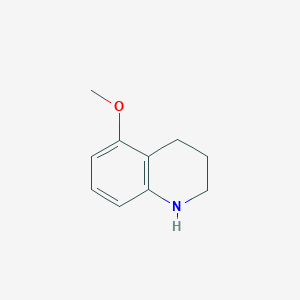

5-甲氧基-1,2,3,4-四氢喹啉

描述

5-Methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroquinolines have been explored . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .

Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can vary. For example, 1,2,3,4-Tetrahydroquinoline has a melting point of 9-14 °C (lit.) and a boiling point of 113-117 °C/10 mmHg (lit.) . Its density is 1.061 g/mL at 25 °C (lit.) .

科学研究应用

微管聚合抑制剂

5-甲氧基-1,2,3,4-四氢喹啉衍生物因其作为微管聚合抑制剂靶向秋水仙碱位点的潜力而被研究。例如,先前先导化合物中 6-甲氧基-1,2,3,4-四氢喹啉部分的修饰产生了对微管装配具有显着效力和对秋水仙碱结合具有显着抑制作用的新化合物。这些化合物显示出细胞毒活性并破坏微管形成,表明具有潜在的抗肿瘤活性 (Wang 等,2014)。

抗菌剂

一系列 2,4-二氨基-5-[(1,2,3,4-四氢-6-喹啉基)甲基]嘧啶,包括 5-甲氧基-1,2,3,4-四氢喹啉的衍生物,对细菌二氢叶酸还原酶表现出优异的抑制作用。这些化合物还显示出广谱抗菌活性,表明它们在开发新的抗菌剂方面很有用 (Rauckman 等,1989)。

抗氧化活性

5-甲氧基-1,2,3,4-四氢喹啉衍生物被评估其抗氧化活性。一些衍生物,如 6-甲氧基-1,2,3,4-四氢喹啉,显示出有效的抗氧化作用,表明它们在预防氧化应激中具有潜在的应用 (Nishiyama 等,2002)。

抗真菌特性

合成了几种 4-芳基-3-甲基-1,2,3,4-四氢喹啉衍生物并评估了它们的抗真菌特性。6-甲氧基-4-(4-羟基-3-甲氧基苯基)-3-甲基-1,2,3,4-四氢喹啉等化合物对皮肤癣菌表现出显着的体外活性,突出了它们作为抗真菌剂的潜力 (Bohórquez 等,2015)。

缓蚀剂

5-甲氧基-1,2,3,4-四氢喹啉衍生物已被研究作为缓蚀剂。它们对盐酸中低碳钢的腐蚀表现出显着的抑制作用,表明它们在工业防腐中的潜在应用 (Khan 等,2017)。

抗真菌代谢物

5-甲氧基-1,2,3,4-四氢喹啉衍生物被鉴定为具有抗真菌特性的新型膜相互作用亲脂代谢物。这些化合物抑制了野生型裂变酵母的生长,并显示出作为靶向细胞膜的新型抗真菌剂的潜力 (Sugiyama 等,2015)。

安全和危害

属性

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYLLSIZQCGTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1463152.png)

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)